Product packaging for Methyl 6-bromo-2-naphthoate(Cat. No.:CAS No. 33626-98-1)

Methyl 6-bromo-2-naphthoate

Cat. No.: B032240
CAS No.: 33626-98-1
M. Wt: 265.1 g/mol
InChI Key: JEUBRLPXJZOGPX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-naphthoate (CAS 33626-98-1) is a high-purity organic compound serving as a versatile synthetic intermediate in research and development. This naphthalene derivative, characterized by its bromine substituent and methyl ester functional group, is supplied as a crystalline powder with a melting point range of 123°C to 126°C . Its molecular formula is C 12 H 9 BrO 2 and it has a molecular weight of 265.10 g/mol . Research Applications: This compound is primarily valued as a key building block in organic synthesis. Its applications span across multiple fields: Pharmaceutical Research: It functions as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) and more complex organic molecules . Its structure is particularly relevant in the development of targeted treatments, leveraging its naphthalene core for molecular recognition . Agrochemical Research: The compound is investigated for its utility in the formulation of pesticides and fungicides, contributing to the development of new crop protection agents . Material Science: It serves as a starting material for the creation of specialized dyes and other functional organic materials . Handling and Storage: This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. It should be stored sealed in a cool, dark, and dry place at room temperature . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO2 B032240 Methyl 6-bromo-2-naphthoate CAS No. 33626-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromonaphthalene-2-carboxylate
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InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBRLPXJZOGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357551
Record name Methyl 6-bromo-2-naphthoate
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Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33626-98-1
Record name 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester
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Record name 2-Bromo-6-methoxycarbonylnaphthalene
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Record name Methyl 6-bromo-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester
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Record name 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE
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Significance in Chemical Synthesis and Research

The molecular architecture of Methyl 6-bromo-2-naphthoate, featuring both a bromine atom and an ester functional group, makes it a highly valuable and adaptable reagent in chemical synthesis. guidechem.com These functional groups serve as reactive sites, allowing chemists to introduce various other groups and build complex molecular frameworks. guidechem.comguidechem.com This flexibility renders it an indispensable tool for researchers aiming to customize molecules for specific needs. guidechem.com

The bromine atom on the naphthalene (B1677914) ring is a key feature, enabling a range of cross-coupling reactions. For instance, it is a suitable aryl halide for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds to create biaryl compounds. smolecule.com It can also undergo nucleophilic substitution reactions, where the bromine is replaced by other functional groups. smolecule.com Furthermore, this compound can be used in a Finkelstein reaction, where the bromine atom is substituted with iodine to produce Methyl 6-iodo-2-naphthoate, a compound that is even more reactive and valuable in certain synthetic applications. smolecule.comchemicalbook.com

Its utility is demonstrated by the variety of compounds it can be used to synthesize. Researchers have successfully used it as a starting material or intermediate to create a range of other chemicals. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Examples of Compounds Synthesized from this compound

Resulting Compound Source(s)
6-vinyl-2-naphthalencarbaldehyde sigmaaldrich.comsigmaaldrich.com
methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate sigmaaldrich.comsigmaaldrich.com
methyl 6-[3-tert-butyl-4-[(tert-butyldiethylsilyl)oxy]-phenyl]-2-naphthoate sigmaaldrich.comsigmaaldrich.com
methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate sigmaaldrich.comsigmaaldrich.com
2-bromo-6-(bromomethyl)naphthalene sigmaaldrich.comsigmaaldrich.com

Role As a Key Intermediate in Pharmaceutical and Agrochemical Industries

The versatility of Methyl 6-bromo-2-naphthoate in chemical synthesis directly translates to its importance as a key intermediate in the pharmaceutical and agrochemical sectors. guidechem.comgoogle.comstatsndata.org The ability to use this compound to construct complex molecular skeletons is crucial for developing new active ingredients for both industries. guidechem.comwiseguyreports.com

One of the most prominent applications is its role as a crucial intermediate in the synthesis of Adapalene. guidechem.comchemicalbook.com Adapalene is a third-generation topical retinoid drug primarily used for treating acne. guidechem.com The synthesis of Adapalene involves coupling this compound with another chemical structure, followed by further reaction steps. guidechem.com

Beyond this specific example, the compound is widely recognized as a valuable building block for a variety of biologically active molecules. guidechem.comsigmaaldrich.com Its structural framework is a component in the synthesis of ligands that bind to retinoic acid receptor subtypes and in the development of antagonists for NMDA and kainate receptors, highlighting its broad utility in medicinal chemistry research. sigmaaldrich.com The growing demand in the pharmaceuticals market and increased investment in agrochemical research underscore the compound's sustained importance. statsndata.orgwiseguyreports.com

Current Research Landscape and Future Directions

Esterification of 6-Bromo-2-naphthoic Acid with Methanol (B129727)

The most direct method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 6-Bromo-2-naphthoic acid, with methanol. This reaction is a fundamental transformation in organic chemistry.

The esterification is typically carried out using an acid catalyst in a methanol solvent, a process known as Fischer esterification. google.com A common laboratory-scale procedure involves dissolving 6-Bromo-2-naphthalenecarboxylic acid in anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid. chemicalbook.com The sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by methanol. The system is then heated to reflux overnight to drive the reaction towards completion. chemicalbook.com After the reaction, the mixture is cooled and quenched with a saturated aqueous sodium carbonate solution to neutralize the acid catalyst before extraction and purification. chemicalbook.com

For industrial applications, optimization of reaction parameters is crucial. The amount of methanol used can range from 3 to 10 times the weight of the 6-bromo-2-naphthalenecarboxylic acid, with a preferred range of 3 to 7 times. google.com The reaction is typically run at reflux temperature overnight to ensure the starting material is fully converted. chemicalbook.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction until the starting carboxylic acid is no longer detectable. chemicalbook.com Upon completion, cooling the reaction mixture to room temperature may cause the product, this compound, to crystallize. google.com The product can then be isolated by filtration, yielding a high-purity white solid. google.comchemicalbook.com One documented procedure using this method reported a quantitative yield of 100%. chemicalbook.com

Table 1: Acid-Catalyzed Esterification of 6-Bromo-2-naphthoic Acid

ParameterConditionSource
Starting Material 6-Bromo-2-naphthalenecarboxylic acid chemicalbook.com
Reagent Anhydrous Methanol chemicalbook.com
Catalyst Concentrated Sulfuric Acid chemicalbook.com
Temperature Reflux chemicalbook.com
Reaction Time Overnight (monitored by TLC) chemicalbook.com
Work-up Quenching with Na₂CO₃, extraction chemicalbook.com
Yield 100% (reported in one study) chemicalbook.com

Synthesis from 2-Bromonaphthalene (B93597) via Acetylation and Hydrolysis (Historical Context)

A historically significant, albeit less efficient, method for preparing this compound begins with 2-bromonaphthalene. google.com This multi-step process involves the acetylation of 2-bromonaphthalene to form 2-bromo-6-acetylnaphthalene. google.com This reaction is a Friedel-Crafts acylation. The resulting acetylnaphthalene derivative is then oxidized to produce 6-bromo-2-naphthoic acid. google.comgoogle.com This carboxylic acid is subsequently esterified with methanol as described in the previous section to yield the final product. google.com

However, this route is often considered unsatisfactory for industrial-scale production because the initial acetylation step suffers from low reaction and isolation yields. google.com

Synthesis from 2-Naphthoic Acid (Method Two)

A more advanced and efficient synthesis starts with the readily available 2-naphthoic acid, combining the bromination and esterification steps into a single, streamlined process. guidechem.com

This method employs a specific bromination strategy within the esterification medium. The reaction begins by mixing 2-naphthoic acid with methanol and a specialized catalyst under an inert argon atmosphere. guidechem.com The brominating agent is generated in situ through the interaction of sodium bromide, benzenesulfonic acid, and sodium hypobromite (B1234621). guidechem.com

In a detailed procedure, after an initial heating period, a mixed aqueous solution of sodium bromide and benzenesulfonic acid is added dropwise. guidechem.com Concurrently, a sodium hypobromite solution is also added at a controlled rate. guidechem.com This carefully controlled addition generates the active brominating species directly in the reaction mixture, leading to the selective bromination of the naphthalene ring at the 6-position.

The reaction conditions are precisely optimized for high yield. guidechem.com The process is initially conducted at 150°C under 6 atmospheres of pressure, and after the addition of the brominating agents is complete, the temperature and pressure are increased to 170°C and 15 atmospheres, respectively, for several hours to ensure the reaction goes to completion. guidechem.com This one-pot method is highly efficient, reportedly achieving a molar yield of 98.3% with a purity of 98.6% by GC analysis. guidechem.com The catalyst for this process is prepared from nano titanium dioxide and nano silicon dioxide. guidechem.com

Table 2: One-Pot Synthesis from 2-Naphthoic Acid

ParameterCondition/ValueSource
Starting Material 2-Naphthoic Acid guidechem.com
Reagents Methanol, Sodium Bromide, Benzenesulfonic Acid, Sodium Hypobromite guidechem.com
Catalyst Nano TiO₂ and Nano SiO₂ composite guidechem.com
Initial Conditions 150°C, 6 atm, 60 min guidechem.com
Addition Time 110 minutes guidechem.com
Final Conditions 170°C, 15 atm, 6 hours guidechem.com
Molar Ratios NaBr:Benzenesulfonic Acid = 1:2.12; 2-Naphthoic Acid:NaBr = 1:1.3 guidechem.com
Molar Yield 98.3% guidechem.com
Purity (GC) 98.6% guidechem.com

Synthetic Methodologies for this compound

This compound (C₁₂H₉BrO₂) is a valuable intermediate in the synthesis of pharmaceuticals and other functional organic molecules. google.comsigmaaldrich.com Its production requires precise control over reaction conditions to ensure high purity and yield. Several synthetic pathways have been developed, with a notable method beginning from the readily available precursor, 6-hydroxy-2-methylnaphthalene. google.comgoogle.com

Applications in Advanced Organic Synthesis

Precursor in Medicinal Chemistry

The versatility of methyl 6-bromo-2-naphthoate has made it a sought-after starting material in the synthesis of numerous pharmaceutically active compounds.

Table 1: Synthesis of Adapalene Intermediates from this compound

Starting MaterialReagentProductApplication
This compound2-(1-adamantyl)-4-bromoanisole (organozinc derivative)Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoatePenultimate intermediate in Adapalene synthesis
This compound3-Adamantyl-4-methoxyphenyl boronic acid6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene)Active pharmaceutical ingredient

The structural framework of this compound is also utilized in the development of selective ligands for retinoic acid receptor (RAR) subtypes. sigmaaldrich.comnih.gov By modifying the 6-position of the naphthoic acid skeleton, researchers have synthesized a series of derivatives that exhibit selectivity for RARβ and RARγ. chemicalbook.comnih.gov These selective ligands are crucial tools for studying the specific biological roles of each RAR subtype and for developing drugs with more targeted actions and potentially fewer side effects. nih.gov For instance, certain oxime and olefinic derivatives of 6-substituted 2-naphthoic acids have shown promise as potent and selective RAR ligands. nih.gov

In the field of neuroscience, derivatives of this compound have been investigated as antagonists for ionotropic glutamate (B1630785) receptors, specifically NMDA and GluK1-containing kainate receptors. nih.gov These receptors play critical roles in synaptic plasticity and are implicated in various neurological disorders. nih.govmdpi.com By synthesizing piperazine-2,3-dicarboxylic acid derivatives that incorporate the naphthyl scaffold derived from this compound, scientists have developed dual antagonists for these receptors. nih.gov For example, 6-iodo-2-naphthoic acid, which can be synthesized from this compound via an aromatic Finkelstein reaction followed by hydrolysis, serves as a key intermediate in the synthesis of these antagonists. nih.gov

The 2-naphthoic acid structure, for which this compound is a key precursor, serves as a template for designing antagonists of the P2Y14 receptor. acs.org This receptor is involved in inflammatory and immune responses. nih.gov Researchers have developed potent and selective P2Y14 receptor antagonists based on a 2-naphthoic acid scaffold. acs.org The synthesis of these antagonists often involves modifications at the 6-position of the naphthalene (B1677914) ring, a position readily accessible through the bromine atom of this compound. These molecular probes are instrumental in studying the function of the P2Y14 receptor and for the development of potential therapeutics for inflammatory diseases. acs.orgnih.gov

Matrine (B1676216), a natural alkaloid, has shown anticancer properties, and its derivatives are being explored to enhance its therapeutic potential. nih.govsci-hub.se this compound is used to synthesize matrine derivatives with improved anti-proliferation activity against various cancer cell lines. nih.govresearchgate.net In one synthetic approach, matrine is reacted with this compound in the presence of a strong base like lithium diisopropylamide (LDA) to create a new derivative, YF3-5. nih.govresearchgate.net This specific derivative has demonstrated significantly stronger anti-proliferation activity compared to the parent matrine molecule against human lung, breast, and osteosarcoma cancer cells. nih.gov

Table 2: Anticancer Activity of a Matrine Derivative Synthesized with this compound

CompoundCancer Cell Lines TestedActivityReference
YF3-5A549 (lung), BT20 (breast), MCF-7 (breast), U2OS (osteosarcoma)Increased anti-proliferation activity compared to matrine nih.gov

Building Block for Agrochemicals

Beyond its applications in medicinal chemistry, this compound also serves as a valuable building block in the synthesis of agrochemicals. guidechem.com The structural motifs derived from this compound can be incorporated into molecules designed to protect crops and improve agricultural yields. While specific examples in publicly available literature are less detailed than for pharmaceuticals, the fundamental reactivity of the compound lends itself to the creation of novel pesticides and herbicides. The bromo-naphthyl core can be a key component in the design of molecules that interact with biological targets in pests or weeds. guidechem.com

Role in Materials Science

In the realm of materials science, this compound functions as a key intermediate. made-in-china.com It is particularly noted for its use in the synthesis of photosensitive and liquid crystal materials. made-in-china.com The precursor to its parent acid, 6-Bromo-2-naphthoic acid, is used in synthesizing flame retardant resins and, notably, liquid crystal polymers. daishangchem.com This indicates the utility of the bromo-naphthalene scaffold in developing advanced polymers and materials with specific optical or physical properties.

Synthesis of Specialty Chemicals

The compound is a versatile precursor for a range of specialty chemicals due to its adaptable structure. Current time information in Bangalore, IN. The bromine atom provides a reactive site for introducing various functional groups, while the ester can be modified to create diverse derivatives. guidechem.com

This compound is directly used as a starting material for the synthesis of 6-vinyl-2-naphthalencarbaldehyde. chemicalbook.comottokemi.comsigmaaldrich.com This transformation highlights the utility of the compound in building more complex naphthalene-based structures with different functional groups.

A significant application of this compound is in the synthesis of various substituted methyl naphthoates through cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com The bromine atom can be readily substituted with aryl groups, allowing for the creation of a wide array of derivatives. sigmaaldrich.com

Several complex molecules have been synthesized using this method, demonstrating the compound's role as a versatile building block. chemicalbook.comsigmaaldrich.com

Interactive Data Table: Synthesized Specialty Chemicals

Precursor CompoundSynthesized ProductApplication Area
This compound6-vinyl-2-naphthalencarbaldehyde chemicalbook.comottokemi.comSpecialty Chemical Synthesis
This compoundmethyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate sigmaaldrich.comSpecialty Chemical Synthesis
This compoundmethyl 6-[3-tert-butyl-4-[(tert-butyldiethylsilyl)oxy]-phenyl]-2-naphthoate sigmaaldrich.comSpecialty Chemical Synthesis
This compoundmethyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate sigmaaldrich.comSpecialty Chemical Synthesis
This compound2-bromo-6-(bromomethyl)naphthalene chemicalbook.comsigmaaldrich.comSpecialty Chemical Synthesis

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the fundamental properties of the 6-bromo-2-naphthoic acid (BNA) structure, the parent acid of Methyl 6-bromo-2-naphthoate. These theoretical studies provide insights that are applicable to the methyl ester derivative, helping to elucidate its electronic behavior and reactivity.

Studies on 6-bromo-2-naphthoic acid (BNA) have explored its deprotonation processes in various solvents, including methanol (B129727), tetrahydrofuran (B95107) (THF), and ethyl acetate. The process of anion formation was found to be significantly more intensive in methanol compared to THF or ethyl acetate. This observation is attributed to the higher polarity of methanol, which facilitates the deprotonation process more effectively. These findings were supported by both experimental spectroscopic data and theoretical quantum-chemical calculations.

To further validate the observed solvent effects on deprotonation, quantum-chemical calculations were performed to determine the enthalpy of dissociation for 6-bromo-2-naphthoic acid. The enthalpy of dissociation, also known as the bond-dissociation energy, reflects the energy required to break the O-H bond of the carboxylic acid group. The calculated values showed a clear correlation with the polarity of the solvent, explaining why deprotonation is most favorable in methanol.

Table 1: Enthalpy of Dissociation for 6-bromo-2-naphthoic acid in Different Solvents

Solvent Enthalpy of Dissociation (kcal/mol)
Methanol 183.2
Tetrahydrofuran (THF) 200.2
Ethyl Acetate 205.4

Data sourced from quantum-chemical calculations on 6-bromo-2-naphthoic acid.

Structure-Activity Relationship (SAR) Studies

The 2-naphthoic acid scaffold, of which this compound is a derivative, has been identified as a privileged structure for modulating the activity of key protein targets in the central nervous system and immune system. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critically involved in many neurological conditions. SAR studies have revealed that substitutions on the naphthoic acid ring system significantly influence inhibitory activity and subtype selectivity.

The parent compound, 2-naphthoic acid, exhibits weak inhibitory activity, primarily at GluN2A-containing receptors. However, the addition of functional groups can enhance this activity. For instance, adding a 3-hydroxy or 3-amino group to the 2-naphthoic acid structure increases inhibitory effects, particularly at GluN1/GluN2C and GluN1/GluN2D receptors. Further modifications, including halogen and phenyl substitutions, have led to the development of more potent inhibitors. These studies establish a framework for understanding how the bromo-substitution at the 6-position, as seen in this compound, contributes to the molecule's interaction with NMDA receptor subtypes.

The 2-naphthoic acid framework is a cornerstone for a major class of antagonists targeting the P2Y14 receptor (P2Y14R). This receptor is activated by molecules like UDP-glucose released from stressed cells and is involved in inflammatory processes, making it an attractive target for therapeutic intervention in diseases such as asthma, diabetes, and chronic pain.

SAR studies have explored various regions of the 2-naphthoic acid scaffold to develop potent and selective P2Y14R antagonists. For example, derivatives such as 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid have been identified as highly potent and selective antagonists. Research has demonstrated that the 2-naphthoic acid core can be functionalized to create advanced molecular probes, including high-affinity fluorescent antagonists, without losing potency.

Homology Modeling in Receptor-Ligand Interactions

The rational design of ligands for specific receptors is greatly aided by an understanding of the three-dimensional structure of the receptor's binding site. In the absence of an experimentally determined X-ray crystal structure for the P2Y14 receptor, researchers have turned to homology modeling.

This computational technique involves building a 3D model of the P2Y14R based on the known crystal structure of a closely related protein, in this case, the human P2Y12 receptor, which shares significant sequence identity. This model of the human P2Y14R allows for docking studies to predict how antagonist molecules, including derivatives of 2-naphthoic acid, bind within the receptor.

Homology modeling has provided valuable insights, for example, by predicting that the piperidine (B6355638) moiety of one potent antagonist series points towards the extracellular space, making it a suitable site for modification, such as the attachment of a fluorophore, without disrupting the core interactions necessary for high-affinity binding. This predictive power of homology modeling has been successfully used to guide the synthesis of novel, highly potent fluorescent probes for the P2Y14R, demonstrating the synergy between computational chemistry and medicinal chemistry.

Reaction Mechanism Elucidation via Computational Methods

Computational studies provide significant insights into the reactivity and electronic properties of molecules, offering a theoretical framework to understand and predict their behavior in chemical reactions. While detailed computational investigations specifically elucidating the reaction mechanisms of this compound are not extensively documented in the reviewed literature, theoretical studies on its closely related precursor, 6-bromo-2-naphthoic acid (BNA), offer valuable information regarding the molecule's structural and electronic characteristics that fundamentally influence its reactivity.

Density Functional Theory (DFT) has been employed to investigate the properties of 6-bromo-2-naphthoic acid. These studies have successfully calculated the fundamental vibrational frequencies and have provided a basis for interpreting experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net Such analyses are crucial for understanding the molecule's bonding and structure, which are prerequisites for predicting its reaction pathways. The comparison between simulated and experimental spectra has shown a good agreement, validating the computational methods used. mdpi.comresearchgate.net

Furthermore, computational methods have been used to explore the deprotonation process of 6-bromo-2-naphthoic acid in different solvents. rsc.org These studies are important for understanding reactions where the acidity of the carboxylic acid proton plays a role, particularly in the synthesis of its methyl ester, this compound. Quantum-chemical calculations have been performed to determine the enthalpy of dissociation, which correlates with the observed deprotonation intensity in various solvents. rsc.org

One key finding from these computational studies is the influence of solvent polarity on the deprotonation of 6-bromo-2-naphthoic acid. rsc.org The enthalpy of dissociation has been calculated for BNA in methanol, tetrahydrofuran (THF), and ethyl acetate. rsc.org The results indicate that deprotonation is more favorable in solvents with higher polarity, such as methanol. rsc.org This is a critical factor in the esterification reaction to form this compound, as it influences the reactivity of the carboxylic acid.

The following table summarizes the calculated enthalpy of dissociation for 6-bromo-2-naphthoic acid in different solvents, as determined by quantum-chemical calculations. rsc.org

SolventEnthalpy of Dissociation (kcal/mol)
Methanol183.2
Tetrahydrofuran (THF)200.2
Ethyl Acetate205.4

This table presents the calculated bond-dissociation energy for the carboxylic acid proton of 6-bromo-2-naphthoic acid in three different solvents, indicating that the deprotonation process is most favorable in methanol. rsc.org

In addition to thermodynamic properties, time-dependent density functional theory (TD-DFT) has been used to study the electronic properties of 6-bromo-2-naphthoic acid, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These calculations are fundamental to understanding the molecule's electronic transitions and its potential reactivity in various chemical transformations, including cross-coupling reactions where this compound often serves as a substrate.

While these computational studies on 6-bromo-2-naphthoic acid provide a solid foundation, further theoretical investigations focused directly on the reaction mechanisms of this compound, such as its participation in Suzuki-Miyaura or other cross-coupling reactions, would be beneficial for a more complete understanding of its synthetic utility.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For Methyl 6-bromo-2-naphthoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to confirm its structure. Commercial suppliers of this compound often confirm the structure using NMR.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the methyl ester group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.

Aromatic Protons: The protons on the naphthalene ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The bromine atom and the methyl ester group, as substituents, would further influence the chemical shifts of the adjacent protons. The splitting patterns would be complex due to spin-spin coupling between neighboring protons.

Methyl Protons: The three protons of the methyl group (-OCH₃) would appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm, as they are shielded and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5 - 7.5 Multiplet 6H Aromatic Protons
~3.9 Singlet 3H -OCH₃ Protons

Note: This table is based on general principles of ¹H NMR spectroscopy and typical chemical shift ranges for similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom will give a distinct signal.

The expected ¹³C NMR spectrum would feature:

Aromatic Carbons: Multiple signals in the downfield region (typically 120-140 ppm) corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine atom would be influenced by the halogen's electronegativity and heavy atom effect.

Carbonyl Carbon: A signal at a significantly downfield chemical shift (around 165-170 ppm) for the carbonyl carbon of the ester group.

Methyl Carbon: A signal in the upfield region (around 50-55 ppm) for the methyl carbon of the ester group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~166 C=O (Ester)
~135 - 125 Aromatic Carbons
~52 -OCH₃

Note: This table is based on general principles of ¹³C NMR spectroscopy and typical chemical shift ranges for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A study on the vibrational frequencies of the closely related compound 6-bromo-2-naphthoic acid provides valuable comparative data for the interpretation of the IR and Raman spectra of its methyl ester.

FTIR Spectra

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for obtaining high-resolution IR spectra. For this compound, the FTIR spectrum is typically recorded using a KBr pellet technique. The spectrum would be characterized by:

C=O Stretch: A strong absorption band in the region of 1720-1700 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester group, typically found in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the naphthalene ring.

Aromatic C=C Stretch: Several absorption bands in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-Br Stretch: An absorption band in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.

ATR-IR Spectra

Attenuated Total Reflectance (ATR) is an IR sampling technique that allows for the analysis of solid or liquid samples without extensive preparation. The ATR-IR spectrum of this compound would show similar characteristic absorption bands to the FTIR spectrum, although the relative intensities of the peaks may differ slightly. This technique is often performed on neat samples.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
> 3000 Aromatic C-H Stretch
~1710 C=O Stretch (Ester)
~1600-1450 Aromatic C=C Stretch
~1300-1000 C-O Stretch (Ester)
< 700 C-Br Stretch

Note: This table presents expected absorption ranges. Specific peak positions can vary based on the experimental conditions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

The analysis is often carried out using an FT-Raman spectrometer. Key features of the Raman spectrum would include:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing and stretching modes of the naphthalene ring system.

C-Br Vibration: A characteristic Raman shift for the carbon-bromine bond.

The solid-phase FT-Raman spectrum of the related compound 6-bromo-2-naphthoic acid has been recorded in the region of 3500-100 cm⁻¹, and a similar range would be expected for the methyl ester, providing detailed information on the skeletal vibrations of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₉BrO₂), with a molecular weight of approximately 265.1 g/mol , mass spectrometry confirms the molecular mass and provides structural information through fragmentation analysis. guidechem.comnbinno.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed. A notable characteristic of bromine-containing compounds is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion and any bromine-containing fragments: one for the ⁷⁹Br-containing ion (M+) and another at two mass units higher for the ⁸¹Br-containing ion (M+2).

The fragmentation of this compound is expected to follow predictable pathways for aromatic esters. Key fragmentation patterns would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of an acylium ion [M-31]⁺.

Loss of the methyl ester group (-COOCH₃): This cleavage would lead to a bromonaphthyl cation [M-59]⁺.

Loss of a bromine atom (-Br): This fragmentation would produce a methyl naphthoate cation [M-79/81]⁺.

These fragmentation patterns provide a fingerprint for the molecule, allowing for its unambiguous identification.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the trace analysis of compounds in various matrices. While specific LC-MS fragmentation data for this compound is not detailed in readily available research literature, chemical suppliers confirm its use for purity assessment and analysis. bldpharm.com In research and pharmaceutical settings, LC-MS would be employed to monitor the purity of this compound during its synthesis and to detect any related impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Implicit)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation. The naphthalene ring system in this compound is the primary chromophore responsible for its UV absorption.

While specific UV-Vis spectra for this compound are not explicitly detailed in the searched literature, data from the closely related compound 6-bromo-2-naphthol (B32079) can provide insight. nsf.gov The core structure responsible for UV absorption, the bromonaphthalene moiety, is shared between both molecules. Research on 6-bromo-2-naphthol shows significant UV absorption, which is characteristic of polycyclic aromatic systems. nsf.gov By inference, this compound would be expected to exhibit a similar UV absorption profile with characteristic absorbance maxima (λmax) corresponding to the π → π* electronic transitions within the aromatic naphthalene rings.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystal packing.

Despite its importance for unambiguous structural confirmation, a detailed single-crystal X-ray diffraction analysis for this compound (CAS 33626-98-1) is not available in the reviewed scientific literature. While crystallographic data for its isomer, methyl 1-bromo-2-naphthoate, has been published, this information cannot be directly applied to the 6-bromo isomer due to the different substitution pattern on the naphthalene ring. nih.gov Therefore, the precise crystal structure, including unit cell parameters and space group, for this compound remains to be reported in academic or patent literature.

Advanced Analytical Techniques for Characterization of Methyl 6 Bromo 2 Naphthoate

The rigorous characterization of Methyl 6-bromo-2-naphthoate, a key intermediate in organic synthesis, relies on a suite of advanced analytical techniques. These methods are essential for confirming the compound's identity, assessing its purity, and monitoring its formation during synthesis. The application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), coupled with stringent quality control measures, ensures the reliability and consistency of the material for research and development purposes.

Environmental and Safety Considerations in Academic Research

Safe Handling and Storage Protocols for Laboratory Research

Proper handling and storage procedures are fundamental to minimizing risks associated with Methyl 6-bromo-2-naphthoate. nbinno.com The compound is classified as causing skin irritation (H315) and being harmful to aquatic life with long-lasting effects (H412). echemi.com Therefore, adherence to established safety protocols is essential. ei1.com

Personal Protective Equipment (PPE) and Engineering Controls: When working with this compound, researchers must use appropriate personal protective equipment. nbinno.comsigmaaldrich.com This includes chemical safety goggles or eyeglasses conforming to regulations like OSHA's 29 CFR 1910.133 or European Standard EN166, protective gloves, and lab coats to prevent skin exposure. fishersci.com Given that the compound is a powder, handling should be done in a manner that avoids dust formation. echemi.comfishersci.com All operations should be carried out in a well-ventilated area or a chemical fume hood to minimize inhalation risk. nbinno.comechemi.com

Handling and Hygiene: Researchers should wash hands thoroughly after handling the compound. echemi.com Contaminated clothing should be removed immediately and washed before reuse. echemi.com It is crucial to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation. fishersci.com In case of accidental contact, specific first-aid measures should be followed. echemi.com

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes and seek medical attention. echemi.comfishersci.com

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a doctor. echemi.comfishersci.com

Inhalation: Move the victim to fresh air. If symptoms occur, get medical attention. fishersci.com

Ingestion: Rinse the mouth with water and drink plenty of water afterwards. Do not induce vomiting. echemi.comfishersci.com

Storage Requirements: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. nbinno.comechemi.comfishersci.com This prevents moisture ingress and ensures stability. nbinno.com The compound should be kept away from incompatible materials such as bases. fishersci.com

Parameter Guideline Source
GHS Hazard Class Skin Irritation (Category 2), Hazardous to the aquatic environment, long-term (Chronic, Category 3) echemi.com
Personal Protective Equipment Safety goggles, protective gloves, lab coat nbinno.comsigmaaldrich.comfishersci.com
Engineering Controls Use in a well-ventilated area or chemical fume hood echemi.com
Storage Conditions Store in a dry, cool, well-ventilated place in a tightly sealed container nbinno.comechemi.comfishersci.combldpharm.com
Incompatible Materials Bases fishersci.com

Waste Management and Disposal in Research Settings

The disposal of this compound and its containers must be conducted in accordance with applicable local, state, and federal regulations. echemi.com As a halogenated aromatic hydrocarbon, it falls into a specific category of chemical waste that requires careful management. temple.edunih.govnih.gov

Waste Segregation: A critical principle in laboratory waste management is the segregation of waste streams. bu.edu Halogenated organic waste, such as that containing this compound, must be collected separately from non-halogenated waste. temple.eduuio.no Mixing halogenated compounds with other waste streams, particularly flammable liquids, can complicate disposal and significantly increase costs. temple.edubu.edu It is also important to keep this waste stream separate from those containing heavy metals, pesticides, or cyanides. temple.edu

Collection and Labeling: Spent this compound waste must be collected in a designated, properly sealed, and clearly labeled container. temple.edu The container should be kept closed when not in use and stored in a designated satellite accumulation area, preferably within secondary containment to mitigate spills. temple.eduuio.no The hazardous waste label must be completed as soon as waste is added, identifying the contents and associated hazards. temple.edu

Disposal Methods: Disposal should be handled by a licensed professional waste disposal service or the institution's environmental health and safety (EHS) department. echemi.com Evaporation of chemical wastes is not an acceptable method of disposal. bu.edu Similarly, dilution of a waste stream to make it non-hazardous is prohibited. bu.edu For halogenated organic wastes, high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) is a common treatment technology. epa.gov Recycling through methods like distillation may be possible for some halogenated solvents, but is less common for solid research compounds. oc-praktikum.de

Waste Management Step Procedure Rationale
Segregation Collect in a dedicated container for halogenated organic waste.Prevents contamination of other waste streams and reduces disposal costs. temple.edu
Containment Use a closed, properly labeled container with secondary containment.Ensures safety, prevents spills, and complies with regulations. temple.eduuio.no
Disposal Transfer to an approved waste management facility via EHS.Ensures environmentally sound and legally compliant disposal. echemi.com
Prohibited Practices Do not dispose of by evaporation or dilution.These methods are illegal and environmentally harmful. bu.edu

Regulatory Compliance for Research Chemicals

The use of chemicals in academic research is governed by a comprehensive set of regulations designed to ensure the safety of laboratory personnel and the protection of the environment. ei1.comepa.gov Key regulatory frameworks in the United States and Europe provide the legal basis for the safe handling, communication of hazards, and disposal of chemicals like this compound.

United States: In the U.S., the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary bodies regulating laboratory chemicals.

OSHA: The Hazard Communication Standard (HCS) (29 CFR 1910.1200) requires that chemical hazards are evaluated and that this information is conveyed to employers and employees. ei1.comosha.gov This is achieved through comprehensive hazard communication programs, which include container labeling, safety data sheets (SDS), and employee training. osha.gov The Laboratory Standard (29 CFR 1910.1450) specifically addresses occupational exposure to hazardous chemicals in laboratories, mandating practices to ensure laboratory safety. ei1.com

EPA: The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often classified as listed hazardous wastes. bu.edu The Toxic Substances Control Act (TSCA) provides the EPA with authority to require reporting, record-keeping, and testing requirements related to chemical substances. epa.govcornell.edu

European Union: In the EU, the primary regulations are REACH and CLP, which are designed to protect human health and the environment from chemical risks. lifeanalytics.itcembureau.eu

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), EC 1907/2006: This regulation places the responsibility on industry to manage the risks that chemicals may pose. cembureau.eucirs-reach.com Manufacturers and importers are required to gather information on the properties of their chemical substances and register the information in a central database run by the European Chemicals Agency (ECHA). cembureau.eudekra.us

CLP (Classification, Labelling and Packaging), EC 1272/2008: The CLP regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the EU through classification and labeling. cembureau.eucirs-reach.com It aligns the EU system with the United Nations’ Globally Harmonised System of Classification and Labelling of Chemicals (GHS). era-environmental.com The SDS is a key tool for communicating safety information in this system. cembureau.euera-environmental.com

These regulations mandate that institutions provide researchers with access to safety data sheets, appropriate training, and the necessary equipment to handle chemicals like this compound safely. ei1.comcembureau.eu

Q & A

Q. What are the key physicochemical properties of Methyl 6-bromo-2-naphthoate, and how do these influence its handling in laboratory settings?

this compound is a crystalline solid with:

  • Melting point : 123–126 °C
  • Boiling point : 357.0±15.0 °C (predicted)
  • Density : 1.492±0.06 g/cm³
  • Solubility : Slightly soluble in chloroform and DMSO .
  • Storage : Stable at room temperature under dry conditions .

These properties necessitate careful handling to avoid decomposition. For example, low solubility in polar solvents suggests the use of DMSO or chloroform for dissolution in reaction setups. Its stability under dry conditions implies the need for desiccated storage to prevent hydrolysis .

Q. What is the standard synthetic route for this compound, and how can process yield be optimized?

The compound is synthesized via esterification of 6-bromo-2-naphthoic acid using methanol and sulfuric acid as a catalyst. A typical protocol involves:

  • Refluxing 6-bromo-2-naphthoic acid in methanol with concentrated H₂SO₄ for 8.5 hours.
  • Isolation via ether extraction, followed by washing with water and NaHCO₃ to neutralize residual acid .
  • Yield optimization strategies include:
  • Catalyst loading : Adjusting H₂SO₄ concentration to balance reaction rate and side-product formation.
  • Reaction time : Prolonged reflux (up to 12 hours) to drive esterification to completion.
  • Purification : Column chromatography or recrystallization to remove unreacted acid .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

The compound serves as a key precursor in synthesizing:

  • Adapalene (a retinoid for acne treatment) via coupling reactions .
  • Derivatives like 6-iodo-2-naphthoic acid through aromatic Finkelstein reactions .
  • Functionalized naphthalene derivatives via Heck, Sonogashira, or Suzuki couplings for drug discovery .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized to minimize side products?

Example: Sonogashira Coupling

  • Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI with a 1:1 molar ratio to enhance regioselectivity.
  • Base : Employ triethylamine or DBU to stabilize intermediates and suppress alkyne homocoupling.
  • Solvent : THF or DMF at 60–80°C improves reaction efficiency .
  • Monitoring : HPLC or TLC to track reaction progress and halt before byproduct formation .

Example: Suzuki Coupling

  • Pre-activation of boronic acids with Na₂CO₃ in ethanol/water (3:1) enhances coupling efficiency.
  • Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours at 100°C .

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how can SHELX software address them?

Challenges include:

  • Twinned crystals : Common in brominated aromatics due to halogen packing effects.
  • Disorder in ester groups : Resolved using SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion .
  • High-resolution data : SHELXPRO integrates charge-flipping (SHELXD) and density modification (SHELXE) for accurate phase determination .

Case Study : In a Heck coupling derivative, SHELXL refinement with anisotropic displacement parameters (ADPs) reduced R1 from 0.12 to 0.05, confirming regioselectivity .

Q. How does the bromine substituent influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Electrophilicity : The electron-withdrawing bromine enhances oxidative addition in Pd-catalyzed reactions, accelerating coupling steps .
  • Steric effects : The 6-bromo group directs coupling to the 1-position of the naphthalene ring, confirmed by NOESY NMR .
  • Competitive pathways : Bromine can undergo unintended elimination in strongly basic conditions (e.g., KOtBu), requiring controlled reaction environments .

Q. What safety considerations are critical when scaling up reactions involving this compound?

  • Toxicity : Limited acute toxicity data necessitate PPE (gloves, goggles) to avoid skin/eye contact .
  • Waste management : Brominated byproducts require specialized disposal to prevent environmental contamination .
  • Reaction exotherms : In hydrogenation reactions (e.g., Ru-catalyzed reductions), temperature control (jacketed reactors) prevents thermal runaway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.